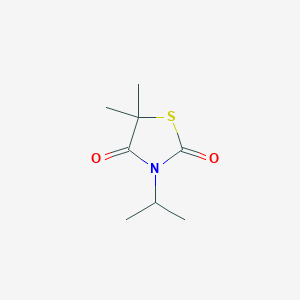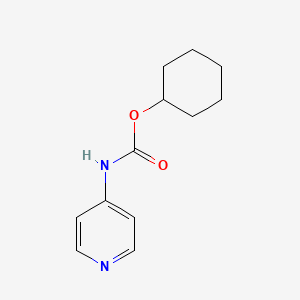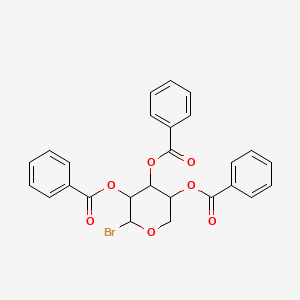![molecular formula C13H14ClN3O B14154684 Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]- CAS No. 88743-53-7](/img/structure/B14154684.png)
Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]- is a chemical compound that features a morpholine ring substituted with a 4-chlorophenyl group and a pyrazolyl group. This compound is of interest due to its unique structure, which combines the properties of morpholine, pyrazole, and chlorophenyl groups, making it a versatile molecule in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]- typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone to form the pyrazole core.
Introduction of the 4-chlorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a 4-chlorophenyl group, often using a halogenation reaction.
Formation of the morpholine ring: The morpholine ring can be synthesized from diethanolamine through cyclization reactions.
Coupling of the morpholine and pyrazole rings: The final step involves coupling the morpholine ring with the substituted pyrazole ring, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]- is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for interactions with various biological targets, including enzymes and receptors. Research has shown that derivatives of this compound can exhibit antimicrobial, antiviral, and anticancer activities.
Medicine
In medicine, Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]- and its derivatives are investigated for their therapeutic potential. They are explored as potential drug candidates for the treatment of various diseases, including infections, cancer, and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for applications that require stability and resistance to environmental factors.
Wirkmechanismus
The mechanism of action of Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and targets depend on the specific biological context and the structure of the compound’s derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Chlorophenyl)morpholine: This compound shares the chlorophenyl and morpholine groups but lacks the pyrazole ring.
4-(4-Chlorophenyl)-1H-pyrazole: This compound contains the chlorophenyl and pyrazole groups but lacks the morpholine ring.
Morpholine, 4-[4-(4-bromophenyl)-1H-pyrazol-3-yl]-: This compound is similar but has a bromine atom instead of chlorine.
Uniqueness
Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]- is unique due to the combination of its structural elements. The presence of both the morpholine and pyrazole rings, along with the chlorophenyl group, provides a distinct set of chemical and biological properties. This combination allows for versatile applications and the potential for developing new compounds with enhanced activity and specificity.
Eigenschaften
CAS-Nummer |
88743-53-7 |
|---|---|
Molekularformel |
C13H14ClN3O |
Molekulargewicht |
263.72 g/mol |
IUPAC-Name |
4-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]morpholine |
InChI |
InChI=1S/C13H14ClN3O/c14-11-3-1-10(2-4-11)12-9-15-16-13(12)17-5-7-18-8-6-17/h1-4,9H,5-8H2,(H,15,16) |
InChI-Schlüssel |
WMNIXBHLVXKWJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=C(C=NN2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-(quinolin-8-yl)acetamide](/img/structure/B14154604.png)
![2-[4-[4-[1,3-Dioxo-5-(4-oxo-3,1-benzoxazin-2-yl)isoindol-2-yl]phenyl]sulfonylphenyl]-5-(4-oxo-3,1-benzoxazin-2-yl)isoindole-1,3-dione](/img/structure/B14154612.png)
![2'-(2-chlorophenyl)-7'-fluoro-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14154615.png)


![N-[1-Methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-2-phenyl-acetamide](/img/structure/B14154638.png)

![2-Ethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanenitrile](/img/structure/B14154646.png)

![Ethyl 2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxoquinazolin-3-yl]oxyacetate](/img/structure/B14154663.png)
![4-[2-(2-Pyridinyl)ethyl]phenol](/img/structure/B14154665.png)
![7-(3-Chlorophenyl)-3-[(4-fluorophenyl)methylsulfanyl]-13-methyl-16-thia-2,4,5,7,13-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B14154673.png)

![N-[1-(4-Fluorophenyl)ethylidene]benzenamine](/img/structure/B14154696.png)
